molecular formula C12H8ClNO2 B179405 O-Chlorophenolindophenol CAS No. 2582-41-4

O-Chlorophenolindophenol

Cat. No. B179405
CAS RN: 2582-41-4
M. Wt: 233.65 g/mol
InChI Key: RNIWVTZQQMUZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Chlorophenolindophenol (CPIP) is a chemical compound that is widely used in scientific research due to its unique properties. It is a redox indicator that changes color from blue to colorless when it is reduced. CPIP is commonly used in many biochemical assays and has been instrumental in advancing our understanding of various biological processes.

Mechanism Of Action

O-Chlorophenolindophenol works by undergoing a reversible reduction-oxidation reaction. In its oxidized form, O-Chlorophenolindophenol is blue in color. When it is reduced, it becomes colorless. The reduction of O-Chlorophenolindophenol is typically catalyzed by reducing agents such as ascorbic acid or NADH.

Biochemical And Physiological Effects

O-Chlorophenolindophenol has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is generally considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of O-Chlorophenolindophenol is its sensitivity. It can detect very small concentrations of reducing agents, making it a valuable tool in many biochemical assays. O-Chlorophenolindophenol is also relatively easy to use and can be incorporated into a variety of experimental setups.
One limitation of O-Chlorophenolindophenol is that it is not selective for any particular reducing agent. It will react with any compound that has reducing properties, making it difficult to distinguish between different reducing agents in a sample. Additionally, O-Chlorophenolindophenol can be easily oxidized by atmospheric oxygen, which can lead to false positive results.

Future Directions

There are numerous potential future directions for research involving O-Chlorophenolindophenol. One area of interest is the development of new assays that utilize O-Chlorophenolindophenol as a redox indicator. Another potential direction is the investigation of the redox properties of various enzymes and proteins using O-Chlorophenolindophenol. Additionally, there may be applications for O-Chlorophenolindophenol in the development of new drugs or therapies that target the redox state of cells.

Synthesis Methods

O-Chlorophenolindophenol can be synthesized using a variety of methods. One common method involves the reaction of o-chloranil with phenol in the presence of a reducing agent such as zinc dust. The resulting compound is then oxidized using potassium permanganate to produce O-Chlorophenolindophenol.

Scientific Research Applications

O-Chlorophenolindophenol is widely used in scientific research as a redox indicator. It is commonly used in assays to measure the concentration of reducing agents such as ascorbic acid, glutathione, and NADH. O-Chlorophenolindophenol has also been used in studies to investigate the redox properties of various enzymes and proteins.

properties

IUPAC Name

4-(3-chloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-7-9(3-6-12(11)16)14-8-1-4-10(15)5-2-8/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIWVTZQQMUZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Chlorophenolindophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.